2,1-Benzisothiazole, 3,3-dichloro-1,3-dihydro-1-methyl-, 2,2-dioxide
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Overview
Description
2,1-Benzisothiazole, 3,3-dichloro-1,3-dihydro-1-methyl-, 2,2-dioxide is a heterocyclic compound that belongs to the class of benzisothiazoles. This compound is characterized by the presence of a benzene ring fused to an isothiazole ring, with additional chlorine and methyl groups, and a dioxide functional group. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-Benzisothiazole, 3,3-dichloro-1,3-dihydro-1-methyl-, 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzenethiol with chloroacetyl chloride, followed by oxidation to introduce the dioxide group. The reaction conditions often involve the use of solvents like toluene or dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,1-Benzisothiazole, 3,3-dichloro-1,3-dihydro-1-methyl-, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dioxide group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with different properties .
Scientific Research Applications
2,1-Benzisothiazole, 3,3-dichloro-1,3-dihydro-1-methyl-, 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,1-Benzisothiazole, 3,3-dichloro-1,3-dihydro-1-methyl-, 2,2-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide: This compound shares a similar benzisothiazole core but differs in the substitution pattern.
3-Chloro-1,2-benzisothiazole: Another related compound with a different substitution pattern on the benzisothiazole ring.
Uniqueness
2,1-Benzisothiazole, 3,3-dichloro-1,3-dihydro-1-methyl-, 2,2-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro and methyl groups, along with the dioxide functionality, make it a versatile compound for various applications .
Properties
CAS No. |
500857-82-9 |
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Molecular Formula |
C8H7Cl2NO2S |
Molecular Weight |
252.12 g/mol |
IUPAC Name |
3,3-dichloro-1-methyl-2,1-benzothiazole 2,2-dioxide |
InChI |
InChI=1S/C8H7Cl2NO2S/c1-11-7-5-3-2-4-6(7)8(9,10)14(11,12)13/h2-5H,1H3 |
InChI Key |
YFEOAHKBSVUUTR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(S1(=O)=O)(Cl)Cl |
Origin of Product |
United States |
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